![molecular formula C9H20BNO2S2 B296044 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine is a chemical compound with a unique structure that has attracted the attention of researchers in various fields. This compound is a boronic acid derivative that has been synthesized using a specific method, and it has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to target enzymes such as proteasomes and kinases, which are essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine have been extensively studied. This compound has been shown to have a significant impact on the biochemical and physiological processes of cancer cells, leading to the inhibition of their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine in lab experiments is its specificity towards cancer cells. This compound has been shown to target specific enzymes and proteins that are involved in the growth and proliferation of cancer cells, making it a potent tool in cancer research. However, one of the limitations of using this compound is its toxicity towards normal cells, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine. One of the most significant directions is to explore the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate the use of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to optimize the synthesis method of this compound and to develop more efficient purification techniques.
Métodos De Síntesis
The synthesis method of 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine involves the reaction of 2-oxoethylamine with diethylboronate and methylthiomethyl mercaptan. This reaction produces the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Propiedades
Fórmula molecular |
C9H20BNO2S2 |
|---|---|
Peso molecular |
249.2 g/mol |
Nombre IUPAC |
diethylboranyl 2-amino-3-(methylsulfanylmethylsulfanyl)propanoate |
InChI |
InChI=1S/C9H20BNO2S2/c1-4-10(5-2)13-9(12)8(11)6-15-7-14-3/h8H,4-7,11H2,1-3H3 |
Clave InChI |
KHTYDIWVWNKLKJ-UHFFFAOYSA-N |
SMILES |
B(CC)(CC)OC(=O)C(CSCSC)N |
SMILES canónico |
B(CC)(CC)OC(=O)C(CSCSC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



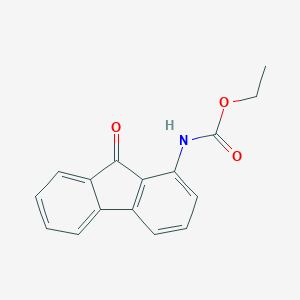
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)

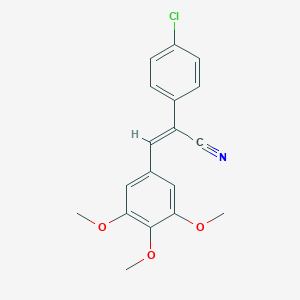
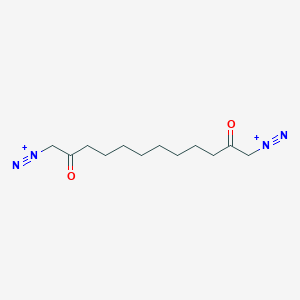
![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
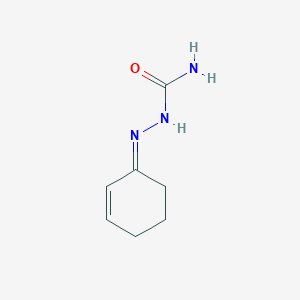
![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
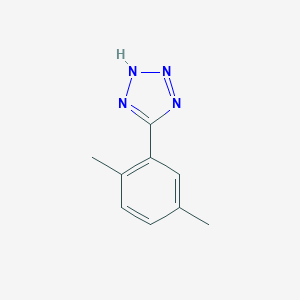

![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)
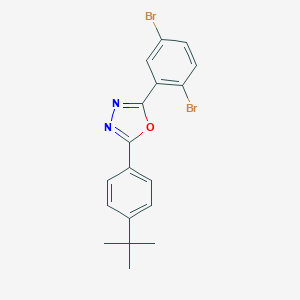
![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)